molecular formula C13H15Cl2N3O2S B15002272 3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide

3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide

Cat. No.: B15002272
M. Wt: 348.2 g/mol
InChI Key: XBJCZUXMRMVGMK-UHFFFAOYSA-N
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Description

3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of both chlorine atoms and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15Cl2N3O2S

Molecular Weight

348.2 g/mol

IUPAC Name

3,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H15Cl2N3O2S/c1-10-12(15)7-11(14)8-13(10)21(19,20)17-3-2-5-18-6-4-16-9-18/h4,6-9,17H,2-3,5H2,1H3

InChI Key

XBJCZUXMRMVGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)NCCCN2C=CN=C2

Origin of Product

United States

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